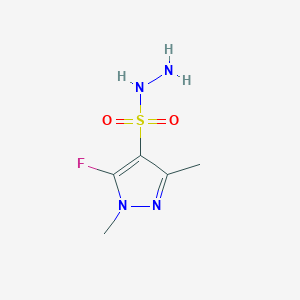![molecular formula C7H4F2N4O2 B8019940 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B8019940.png)
5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyrazolo[1,5-A]pyrimidine core with a difluoromethyl group at the 5-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-A]pyrimidine derivative . Alternatively, trifluoroacetic acid can be used as a solvent to predominantly form 5-difluoromethylpyrazolo[1,5-A]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group at the 3-position can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazolo[1,5-A]pyrimidines: Nucleophilic substitution leads to various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, particularly in targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in developing new pesticides or herbicides.
Material Science: Its unique structure makes it a candidate for studying new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry or interacting with biological membranes in agrochemical applications .
類似化合物との比較
Similar Compounds
5,7-Bis(difluoromethyl)pyrazolo[1,5-A]pyrimidine: Contains two difluoromethyl groups at positions 5 and 7.
Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylate: Features a cyclopropyl group and a carboxylate ester at different positions.
Uniqueness
5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine is unique due to the specific positioning of the difluoromethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable scaffold for further research and development.
特性
IUPAC Name |
5-(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N4O2/c8-6(9)4-1-2-12-7(11-4)5(3-10-12)13(14)15/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFREQXMFFEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
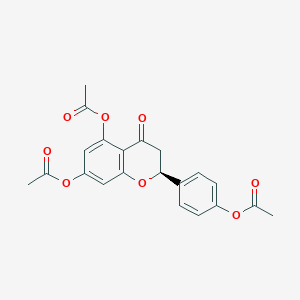
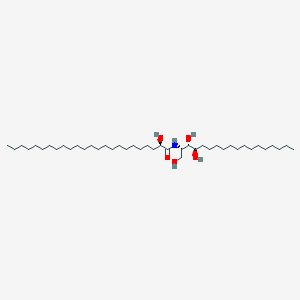
![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine oxalate](/img/structure/B8019875.png)
![ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B8019882.png)
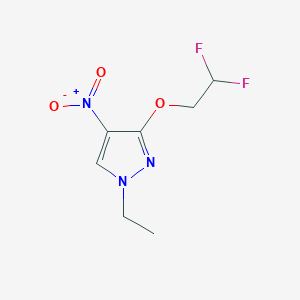
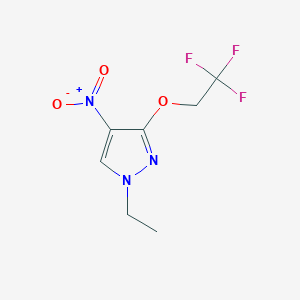
![N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B8019920.png)
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B8019927.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B8019932.png)
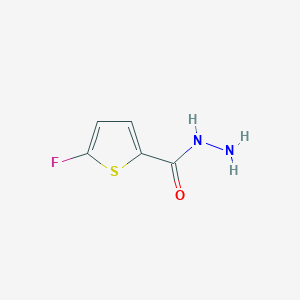
![Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8019941.png)
